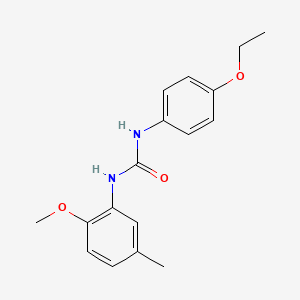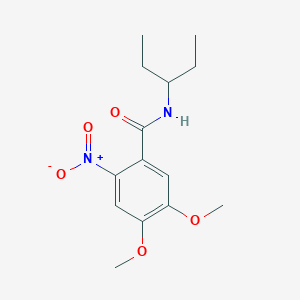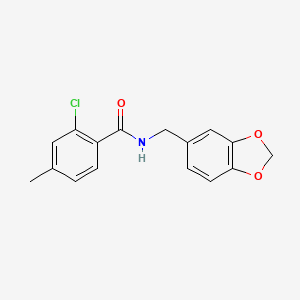![molecular formula C15H18N4O2 B5805806 1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions including Claisen-Schmidt condensation, Mannich’s reaction, and cyclization with hydroxylamine hydrochloride, as described in the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds (Kumar et al., 2017). These methods are indicative of the approaches that may be taken to synthesize 1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine.
Molecular Structure Analysis
Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, have been performed on related 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies reveal details about the molecular conformation, intermolecular hydrogen bonds, and reactive sites for electrophilic and nucleophilic interactions, suggesting similar analytical possibilities for the compound (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions. For instance, the synthesis of related compounds often involves reactions with chloroacetyl chloride, hydrazine hydrate, and substituted phenylisothiocyanates, leading to a range of derivatives with potential biological activities (Archana, 2021). These reactions highlight the chemical versatility and reactivity of the piperazine backbone.
Physical Properties Analysis
Although specific studies on the physical properties of "this compound" are not provided, related research on piperazine derivatives, such as solubility, melting point, and crystalline structure, can offer insights. For example, the analysis of crystal packing and hydrogen bonding patterns in similar compounds provides a basis for understanding the physical characteristics that could be expected (El-Emam et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications of "this compound." Research on similar compounds suggests a wide range of reactions and modifications that can be applied to alter their chemical properties and biological activities (Guna et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in various biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of agricultural biological activities .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
Propriétés
IUPAC Name |
1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(20)19-9-7-18(8-10-19)11-14-16-15(17-21-14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWTLZDXFGVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
